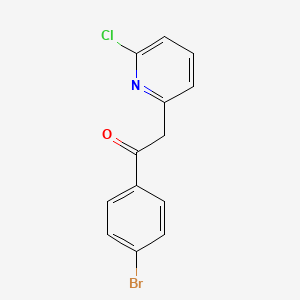
1-(4-Bromophenyl)-2-(6-chloro-2-pyridinyl)ethanone
Cat. No. B8409651
M. Wt: 310.57 g/mol
InChI Key: JTNKPESREHKERS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07153855B2
Procedure details


In a similar manner as described in Example 1, from ethyl 4-bromobenzoate (12.8 mL, 78.3 mmol) and 6-chloro-2-picoline (4.3 mL, 39.2 mmol), 1-(4-bromophenyl)-2-(6-chloro-2-pyridinyl)ethanone (9.6 g, 82%) was obtained as a crystalline solid existing as a keto-enol tautomeric mixture. 1H NMR (CDCl3): for the keto tautomer δ 7.95 (d, 2H), 7.74–7.56 (m, 3H), 7.27 (m, 2H), 4.47 (s, 2H); MS m/z 310 (M+1).


Yield
82%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=O)=[CH:4][CH:3]=1.[Cl:13][C:14]1[N:19]=[C:18]([CH3:20])[CH:17]=[CH:16][CH:15]=1>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:6](=[O:8])[CH2:20][C:18]2[CH:17]=[CH:16][CH:15]=[C:14]([Cl:13])[N:19]=2)=[CH:11][CH:12]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C(=O)OCC)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
4.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=CC(=N1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C(CC1=NC(=CC=C1)Cl)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.6 g | |
| YIELD: PERCENTYIELD | 82% | |
| YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
